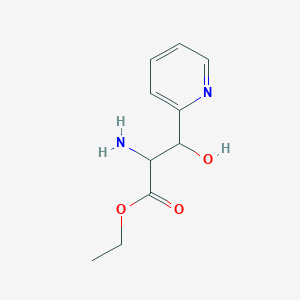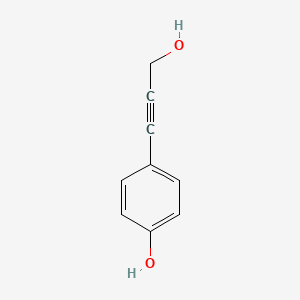
4-(3-Hydroxyprop-1-YN-1-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxyprop-1-YN-1-YL)phenol is a chemical compound with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol It is a derivative of phenol, characterized by the presence of a hydroxypropynyl group at the para position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxyprop-1-YN-1-YL)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a propargyl alcohol derivative . The reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Hydroxyprop-1-YN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring undergoes substitution at the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-(3-Hydroxyprop-1-YN-1-YL)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyprop-1-YN-1-YL)phenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
4-(3-Hydroxyprop-1-en-1-yl)phenol: This compound is structurally similar but contains a double bond instead of a triple bond in the hydroxypropyl group.
Phenol, 4-(3-hydroxy-1-propyn-1-yl)-: Another closely related compound with similar chemical properties.
Uniqueness: 4-(3-Hydroxyprop-1-YN-1-YL)phenol is unique due to its triple bond, which imparts distinct reactivity and stability compared to its analogs with double bonds. This makes it particularly valuable in synthetic chemistry for creating complex molecular architectures .
Properties
Molecular Formula |
C9H8O2 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-(3-hydroxyprop-1-ynyl)phenol |
InChI |
InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,10-11H,7H2 |
InChI Key |
ZBUXSOAUWWXDNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


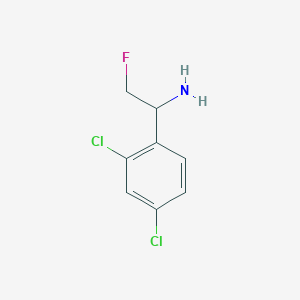
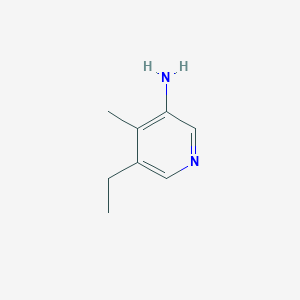
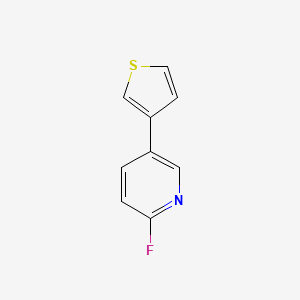

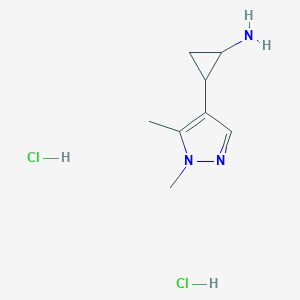
![3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13204972.png)
![3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13204974.png)
![N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B13204975.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-3-methylbutan-1-one](/img/structure/B13204979.png)
![4'-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13204980.png)
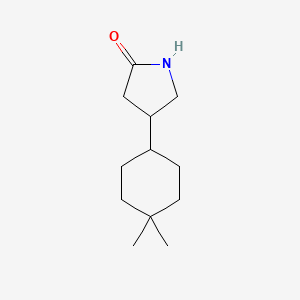
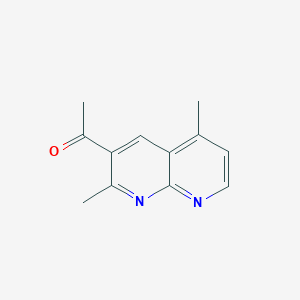
![1-[(3-Methoxycyclobutyl)methyl]piperazine](/img/structure/B13205006.png)
